1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea - 497060-43-2

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea

Catalog Number: EVT-2916885
CAS Number: 497060-43-2
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603)

    Compound Description: TAK-603 is a potent bone resorption inhibitor currently under clinical evaluation as a disease-modifying antirheumatic drug (DMARD). [, , ] Studies demonstrate its effectiveness in preventing osteoclast formation, bone resorption by mature osteoclasts, and bone loss in ovariectomized mice. [] TAK-603 exhibits good absorption and bioavailability in both rats and dogs, and its active metabolite, M-I, also demonstrates anti-inflammatory effects. [, ]

4-(4-Hydroxy-3-methoxyphenyl) derivative of TAK-603 (M-I)

    Compound Description: M-I is a pharmacologically active metabolite of TAK-603, possessing comparable potency as a bone resorption inhibitor. [, ] It displays significant anti-inflammatory effects in an adjuvant arthritic rat model, although slightly less potent than TAK-603 in this specific model. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

    Compound Description: VUF11211 is a high-affinity antagonist of the chemokine receptor CXCR3. [] It exhibits a rigid, elongated structure with two basic groups, which contributes to its binding mode within the transmembrane domains of CXCR3. [] VUF11211 extends from the minor pocket to the major pocket, interacting with various residues within the receptor. []

    Relevance: While belonging to a different chemical class than 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea, VUF11211's inclusion stems from its shared target - the CXCR3 receptor. This receptor is implicated in inflammatory diseases and targeted by various antagonists. [, ] Although structurally dissimilar, understanding the binding interactions and pharmacological activities of VUF11211 provides valuable context for exploring the potential of compounds like 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea as CXCR3 modulators.

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

    Compound Description: NBI-74330 is a potent and selective CXCR3 antagonist, demonstrating high affinity for the receptor and effectively inhibiting chemokine binding and functional responses like chemotaxis. [, ] It belongs to the T487 small molecule series and lacks any basic groups in its structure. [] NBI-74330 binds to the minor pocket of the CXCR3 transmembrane domain. []

    Relevance: Similar to VUF11211, NBI-74330's relevance lies in its activity as a CXCR3 antagonist. Both compounds exemplify distinct chemotypes targeting CXCR3 and provide a basis for comparing binding modes and structure-activity relationships. [] Although structurally dissimilar to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea, understanding the pharmacological profile of NBI-74330 is crucial for evaluating the potential of structurally distinct compounds as CXCR3 modulators.

Properties

CAS Number

497060-43-2

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea

Molecular Formula

C17H21N3O2S

Molecular Weight

331.43

InChI

InChI=1S/C17H21N3O2S/c1-21-15-6-5-13(10-16(15)22-2)7-9-19-17(23)20-12-14-4-3-8-18-11-14/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,19,20,23)

InChI Key

IHQCVRSMOFRMRZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=S)NCC2=CN=CC=C2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.